molecular formula C18H17N3O4S2 B2860232 N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide CAS No. 921794-47-0

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide

Cat. No.: B2860232
CAS No.: 921794-47-0
M. Wt: 403.47
InChI Key: AQLMCUQRNKZYHZ-UHFFFAOYSA-N
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Description

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide is a chemical compound with a complex structure that includes both pyridazine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine and sulfonamide intermediates. One common method involves the reaction of 6-ethylsulfonylpyridazine with 4-aminobenzenesulfonamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(thiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.

    N-(pyridin-4-yl)benzenesulfonamide: Studied for its potential therapeutic applications.

Uniqueness

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzenesulfonamide is unique due to the presence of both pyridazine and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic uses.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-2-26(22,23)18-13-12-17(19-20-18)14-8-10-15(11-9-14)21-27(24,25)16-6-4-3-5-7-16/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLMCUQRNKZYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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